![molecular formula C32H33N3O7 B1142138 胞苷,N-乙酰-5'-O-[双(4-甲氧苯基)苯甲基]- CAS No. 121058-82-0](/img/structure/B1142138.png)

胞苷,N-乙酰-5'-O-[双(4-甲氧苯基)苯甲基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

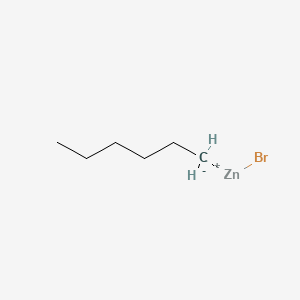

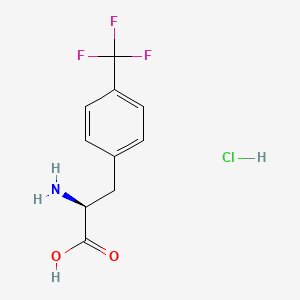

“Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-”, also known as N-Acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine, is a chemical compound with the molecular formula C32H33N3O8 . It has an average mass of 587.620 Da and a monoisotopic mass of 587.226746 Da . This compound is used in various research fields .

Molecular Structure Analysis

The molecular structure of “Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-” consists of a cytidine molecule that has been modified with an acetyl group at the 5’ position and a bis(4-methoxyphenyl)phenylmethyl group . The compound has 4 defined stereocentres .Physical And Chemical Properties Analysis

“Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-” has a molecular weight of 587.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用

Research and Development of New Drugs

The high purity and specific protection groups of 5’-DMT-Ac-rC make it suitable for synthesizing oligonucleotides used in the research and development of new drugs. It allows for the creation of diverse RNA sequences to study their interactions with proteins and other biological targets.

Each of these applications leverages the unique properties of 5’-DMT-Ac-rC to advance scientific research and develop new technologies in the field of molecular biology and medicine. The compound’s role in these applications is pivotal due to its ability to form stable and high-fidelity oligonucleotides, which are essential for the precision required in these advanced scientific endeavors .

作用机制

Target of Action

The primary target of 5’-DMT-Ac-rC, also known as Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- or 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine, is the DNA or RNA synthesis process . This compound is a modified nucleoside used in the synthesis of oligonucleotides .

Mode of Action

5’-DMT-Ac-rC interacts with its targets by being incorporated into the oligonucleotide chain during synthesis . It contains a 5’ DMT (Dimethoxytrityl) and the nucleoside cytidine © with Acetyl (Ac) base protection . These protecting groups are designed specifically to protect the RNA during the chemical synthesis process .

Biochemical Pathways

The biochemical pathway affected by 5’-DMT-Ac-rC is the oligonucleotide synthesis pathway . By being incorporated into the oligonucleotide chain, it influences the formation of DNA or RNA .

Pharmacokinetics

As a phosphoramidite used in oligonucleotide synthesis, it is likely that its bioavailability is primarily determined by the efficiency of its incorporation into the oligonucleotide chain during synthesis .

Result of Action

The result of 5’-DMT-Ac-rC’s action is the successful synthesis of oligonucleotides with the desired sequence . The presence of the protecting groups ensures the integrity of the RNA during the synthesis process, leading to the production of full-length product .

Action Environment

The action of 5’-DMT-Ac-rC is influenced by the conditions of the oligonucleotide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .

属性

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39)/t26-,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQGZOMSSIQDMD-PYYPWFDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)

![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/no-structure.png)